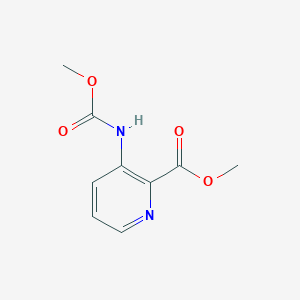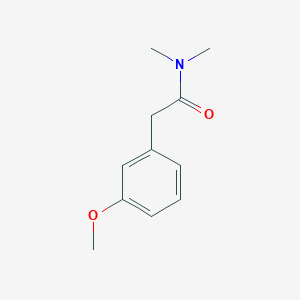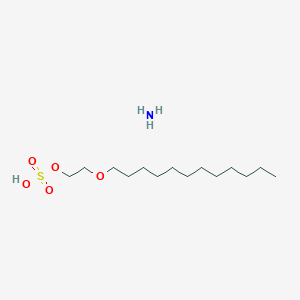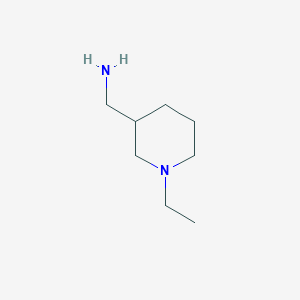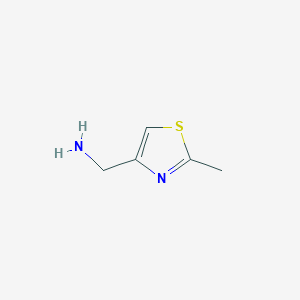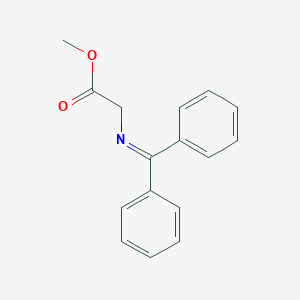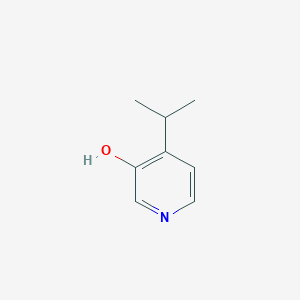
4-Isopropylpyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropylpyridin-3-OL is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPOL and has been used in several studies to investigate its mechanism of action and physiological effects.
Wirkmechanismus
The exact mechanism of action of 4-Isopropylpyridin-3-OL is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of dopamine and serotonin in the brain, which may account for its analgesic and anti-inflammatory effects.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Isopropylpyridin-3-OL can reduce inflammation and pain in animal models. It has also been shown to improve cognitive function and memory in rats. Additionally, IPOL has been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Isopropylpyridin-3-OL in lab experiments is its relatively low toxicity compared to other compounds. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, the exact dosage required to achieve desired effects is not well-established, which can make it challenging to design experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-Isopropylpyridin-3-OL. One area of interest is its potential use in treating neurodegenerative diseases, as preliminary studies have shown promising results. Additionally, more research is needed to fully understand the compound's mechanism of action and to determine the optimal dosage for various applications. Further studies may also investigate the potential use of IPOL in treating other conditions such as chronic pain and inflammation.
Synthesemethoden
The synthesis of 4-Isopropylpyridin-3-OL involves the reaction of 3-hydroxypyridine with isopropyl iodide and a base such as potassium carbonate. This process yields the desired compound, which can be purified through various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Isopropylpyridin-3-OL has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. Additionally, IPOL has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
101925-24-0 |
|---|---|
Produktname |
4-Isopropylpyridin-3-OL |
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
4-propan-2-ylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO/c1-6(2)7-3-4-9-5-8(7)10/h3-6,10H,1-2H3 |
InChI-Schlüssel |
RHZFCLBCFSZTKM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=NC=C1)O |
Kanonische SMILES |
CC(C)C1=C(C=NC=C1)O |
Synonyme |
3-Pyridinol,4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



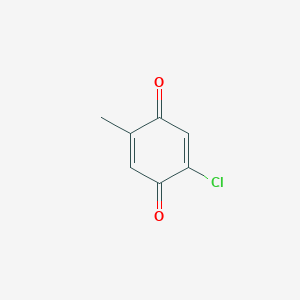
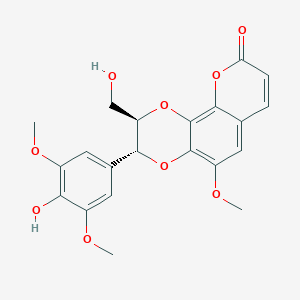
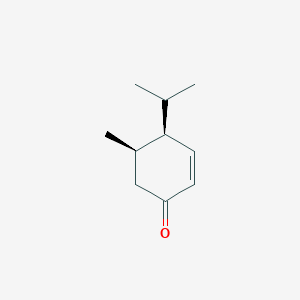
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)

